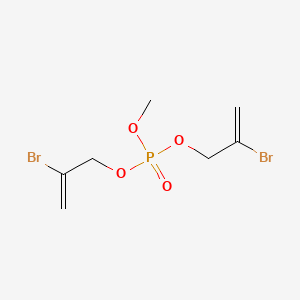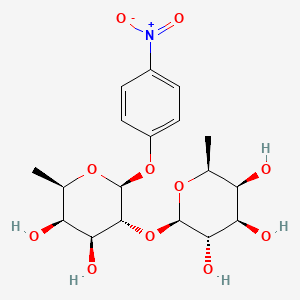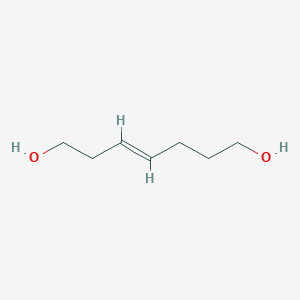
(E)-hept-3-ene-1,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-hept-3-ene-1,7-diol is an organic compound characterized by a seven-carbon chain with a double bond between the third and fourth carbon atoms and hydroxyl groups attached to the first and seventh carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-hept-3-ene-1,7-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne. This method includes the following steps:
Hydroboration: Hept-3-yne is treated with diborane (B2H6) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-hept-3-ene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: The double bond can be reduced to form heptane-1,7-diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydride (NaH).
Major Products
Oxidation: Hept-3-ene-1,7-dione or hept-3-enal.
Reduction: Heptane-1,7-diol.
Substitution: Various ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(E)-hept-3-ene-1,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (E)-hept-3-ene-1,7-diol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cellular processes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond may also participate in reactions with reactive oxygen species, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-hept-3-ene-1,7-diol: The cis isomer of (E)-hept-3-ene-1,7-diol, with different spatial arrangement of the substituents around the double bond.
Heptane-1,7-diol: A saturated analog without the double bond.
Hept-3-yne-1,7-diol: An alkyne analog with a triple bond instead of a double bond.
Uniqueness
This compound is unique due to its specific geometric configuration (E) and the presence of both hydroxyl groups and a double bond. This combination of functional groups and geometry imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
84143-36-2 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(E)-hept-3-ene-1,7-diol |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1+ |
Clave InChI |
DOOJAFNLRWSMQE-OWOJBTEDSA-N |
SMILES isomérico |
C(C/C=C/CCO)CO |
SMILES canónico |
C(CC=CCCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)

![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
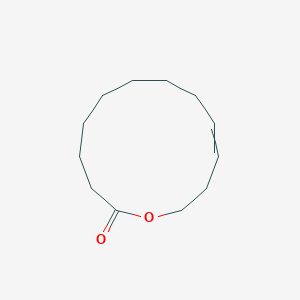
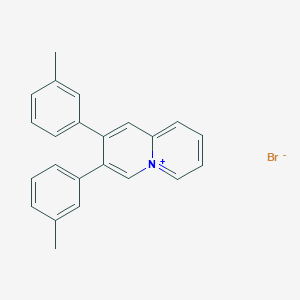
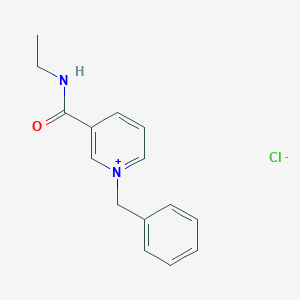
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)
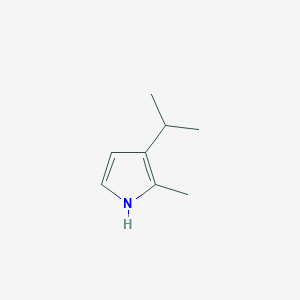

![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
